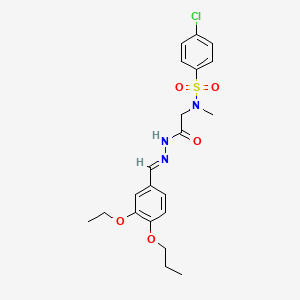![molecular formula C21H20N4O3 B7705488 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7705488.png)
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide, also known as EPPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPQ belongs to the family of quinoline-based compounds and has shown promising results in various preclinical studies.
作用机制
The mechanism of action of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell growth and survival. N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell survival and growth. It has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit the formation of blood vessels that supply nutrients to tumors. N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide is its potential as a therapeutic agent for cancer treatment. It has shown promising results in preclinical studies and has the potential to be developed into a novel anti-cancer drug. N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide. One of the areas of research is to investigate its potential as a combination therapy with other anti-cancer agents. N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has been shown to enhance the anti-cancer effects of other agents, such as cisplatin and doxorubicin. Another area of research is to investigate the pharmacokinetics and pharmacodynamics of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide in vivo. This will help to determine the optimal dosage and administration route for N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide. Additionally, further research is needed to investigate the potential side effects and toxicity of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide in vivo.
Conclusion:
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in cancer treatment. The synthesis method has been optimized to obtain N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide in high yields and purity. N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory properties. However, further research is needed to investigate its potential as a combination therapy, pharmacokinetics and pharmacodynamics, and potential side effects and toxicity in vivo.
合成方法
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide can be synthesized using a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with 4-chloropyrazole, followed by reduction and cyclization reactions. The final step involves the reaction of the resulting intermediate with ethyl iodide to obtain N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide. The synthesis method has been optimized to obtain N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide in high yields and purity.
科学研究应用
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has been investigated for its potential therapeutic applications in various preclinical studies. One of the major areas of research has been its anti-cancer properties. N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
属性
IUPAC Name |
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-4-25-20-15(11-13-7-5-6-8-16(13)22-20)19(24-25)23-21(26)14-9-10-17(27-2)18(12-14)28-3/h5-12H,4H2,1-3H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCRAHJHBNZODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7705409.png)
![N-benzyl-2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B7705413.png)



![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7705443.png)







